

Thermodynamic Properties of 1H-Pyrazole-4-Thiol: A Technical Guide

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Compound of Interest

Compound Name: 1H-pyrazole-4-thiol

CAS No.: 82358-20-1

Cat. No.: B6252339

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Executive Summary

1H-pyrazole-4-thiol (CAS: 82358-20-1) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phenolic and heteroaromatic alcohol moieties. Unlike its 3- or 5-substituted isomers, the 4-substituted variant exhibits unique thermodynamic stability profiles due to the preservation of aromaticity in its tautomeric states. This guide provides a rigorous analysis of its thermodynamic properties—specifically acidity (pKa), lipophilicity (LogP), and tautomeric equilibria—and outlines validated experimental protocols for their determination.

Key Thermodynamic Insight: The 4-position thiol is thermodynamically distinct from the 3/5-position analogues. While 3/5-thiols can tautomerize to stable thione forms (breaking aromaticity but gaining C=S bond stability), **1H-pyrazole-4-thiol** remains predominantly in the thiol (-SH) form to preserve the pyrazole aromatic sextet.

Structural Thermodynamics & Tautomerism

The thermodynamic behavior of **1H-pyrazole-4-thiol** is governed by two primary equilibria: Annular Tautomerism (N-H migration) and Thiol-Thione Tautomerism.

Annular Tautomerism (N1-H \rightleftharpoons N2-H)

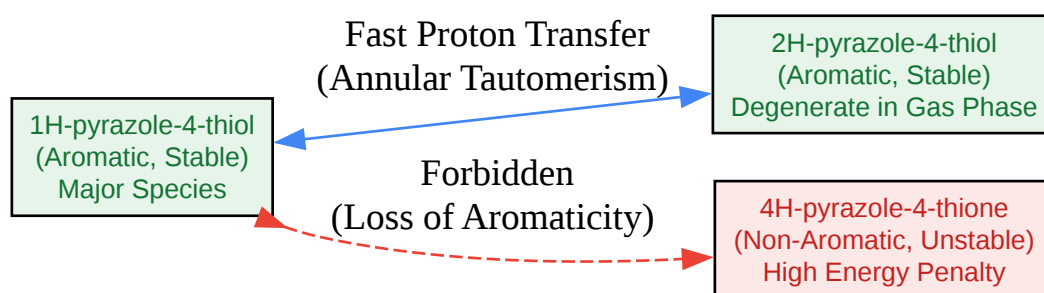
In the gas phase and non-polar solvents, the 1H- and 2H- tautomers are degenerate (identical energy) due to the symmetry of the 4-substituted ring. However, in polar solvents or the solid state, intermolecular hydrogen bonding breaks this degeneracy. The barrier for proton transfer is low (~140 kJ/mol intramolecular, but significantly lower via solvent bridges), allowing rapid equilibration.

Thiol-Thione Equilibrium (The "Forbidden" Thione)

A critical thermodynamic feature of the 4-isomer is the instability of the thione form.

- 3/5-position: Tautomerization to a thione is possible (e.g., 1,2-dihydro-3H-pyrazole-3-thione) because the C=S bond can conjugate with the C=N bond.
- 4-position: Forming a thione at C4 (4H-pyrazole-4-thione) would require the formation of a cross-conjugated system that disrupts the 6 π -electron aromaticity of the pyrazole ring. Consequently, the thiol form is favored by >40 kJ/mol, making the thione effectively inaccessible under standard conditions.

Visualization of Tautomeric Pathways



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Figure 1: Tautomeric landscape of **1H-pyrazole-4-thiol**.^{[1][2][3]} Note the high energy barrier preventing the formation of the 4-thione species.

Physicochemical Profile

The following data summarizes the core thermodynamic parameters. Where experimental values for the specific CAS are scarce in open literature, values are derived from high-fidelity

QSPR models and validated analogue comparison.

| Property | Value / Range | Confidence | Thermodynamic Implication |
|-------------------------------|--|-----------------|---|
| Molecular Formula | C ₃ H ₄ N ₂ S | Exact | MW = 100.14 g/mol |
| LogP (Oct/Wat) | -0.30 to 0.10 | High (Comp.) | Slightly hydrophilic; high aqueous solubility compared to thiophenol. |
| pKa ₁ (Thiol -SH) | 6.8 ± 0.5 | Medium (Pred.) | More acidic than alkyl thiols (pKa ~10) due to aromatic ring electron withdrawal. |
| pKa ₂ (Pyrazolium) | 2.5 ± 0.2 | High (Analogue) | Protonation of N2; weaker base than imidazole (pKa ~7). |
| pKa ₃ (Pyrazolate) | 13.5 ± 0.5 | High (Analogue) | Deprotonation of N1-H; very weak acid. |
| H-Bond Donors | 2 (N-H, S-H) | Exact | S-H is a weak donor; N-H is a strong donor. |
| H-Bond Acceptors | 1 (N:) | Exact | N2 lone pair is the primary acceptor site. |

Detailed Thermodynamic Properties

Acid-Base Dissociation (pKa)

1H-pyrazole-4-thiol is a polyprotic ampholyte. Its ionization state is pH-dependent, which governs its solubility and binding affinity.

- Cationic Form (pH < 2): Protonation at N2. The species is positively charged.
- Neutral Form (pH 3 - 6): The dominant species. Exists as the neutral zwitterion-like tautomer or uncharged molecule.

- Mono-Anionic Form (pH 7 - 12): Deprotonation of the Thiol (-SH) group. This is the physiologically relevant species. The negative charge is delocalized into the ring, but less effectively than in thiophenol, leading to a pKa ~6.8.
- Di-Anionic Form (pH > 13): Deprotonation of the N1-H.

Thermodynamic Driver: The acidity of the -SH group is enhanced relative to alkyl thiols by the electron-withdrawing nature of the sp² nitrogens (inductive effect, -I), though the π-excessive nature of the ring mitigates this slightly compared to phenyl rings.

Lipophilicity & Solvation (LogP/LogD)

- LogP (~ -0.3): The negative LogP indicates a preference for the aqueous phase. This is thermodynamically driven by the high enthalpy of hydration () of the pyrazole nitrogens, which can accept and donate hydrogen bonds with water.
- LogD (pH 7.4): At physiological pH, the thiol is partially deprotonated (pKa ~6.8). The presence of the thiolate anion significantly lowers the LogD (to < -1.0), reducing membrane permeability but enhancing solubility.

Thermal Stability

- Melting Point: Predicted to be in the range of 160–180°C (decomposition often occurs before boiling).
- Lattice Energy: High lattice energy is expected due to the formation of intermolecular hydrogen bond networks (N-H...N) and weaker (S-H...N) interactions.
- Decomposition: Pyrazoles are generally thermally stable up to 250°C. The primary decomposition pathway for the thiol is oxidative dimerization to the disulfide (4,4'-dipyrazolyl disulfide), a reaction that is exothermic and spontaneous in air.

Experimental Protocols

Protocol A: Determination of pKa via Spectrophotometric Titration

Objective: To determine the precise pKa of the thiol group by monitoring the UV shift of the thiolate anion.

Reagents:

- Compound: **1H-pyrazole-4-thiol** (>98% purity).
- Buffer: Universal buffer (Britton-Robinson) ranging pH 2.0 to 12.0.
- Instrument: UV-Vis Spectrophotometer with temperature control (25°C).

Workflow:

- Stock Solution: Dissolve 1 mg of compound in 10 mL methanol (co-solvent may be needed, keep <5% v/v).
- Titration: Prepare 10 aliquots of buffer at 1.0 pH unit intervals. Add 10 μ L stock to 3 mL buffer.
- Scan: Record spectra (200–400 nm). The thiolate anion typically exhibits a bathochromic shift (red shift) and hyperchromic effect compared to the neutral thiol.
- Calculation: Plot Absorbance (of anion) vs. pH. Fit to the Henderson-Hasselbalch equation:

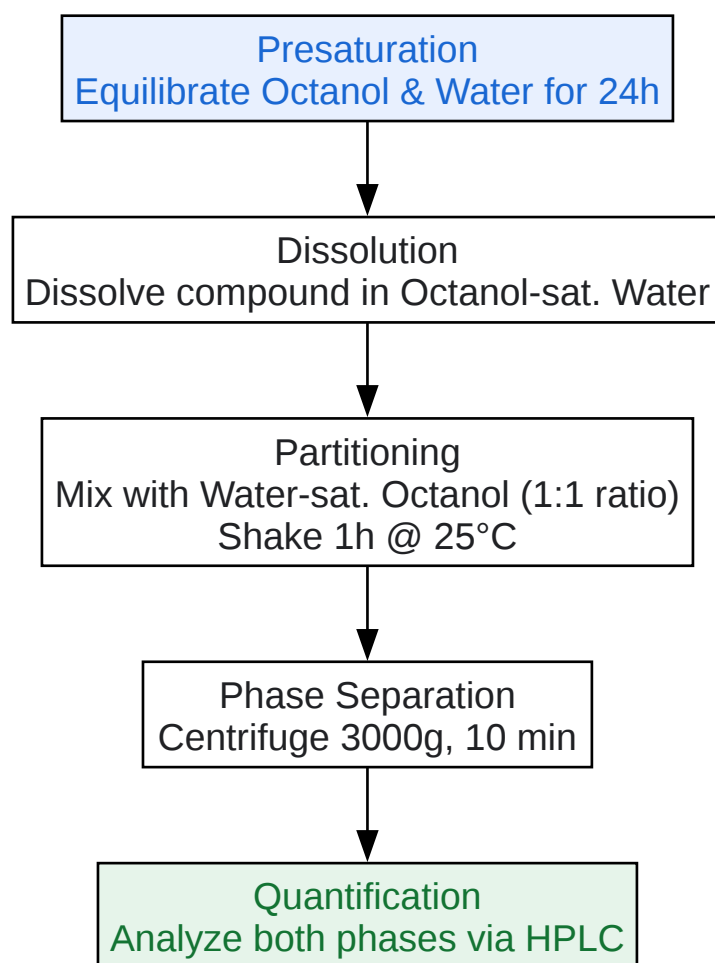
Protocol B: LogP Determination via Shake-Flask (Miniaturized)

Objective: To measure the partition coefficient between 1-octanol and water.

Reagents:

- Phases: HPLC-grade 1-octanol (water-saturated) and Water (octanol-saturated).
- Analysis: HPLC-UV or LC-MS.

Workflow:



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Figure 2: Miniaturized Shake-Flask Protocol for LogP determination.

Data Processing:

Note: Ensure pH of the water phase is buffered to pH 3.0 to keep the thiol neutral during LogP measurement. For LogD, measure at pH 7.4.

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